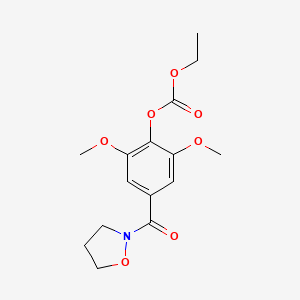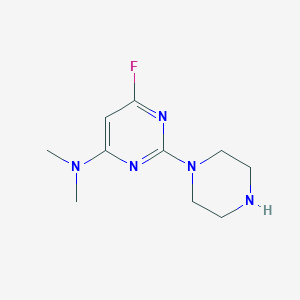
(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that contains a triazole ring fused with a thioxo group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final product is obtained by acid hydrolysis of the ester group to yield the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl-2(3H)-benzoxazolone: Shares the triazole and thioxo moieties but has a different core structure.
4,5-Dicyano-1,2,3-triazole: Contains a triazole ring but with different substituents.
Uniqueness
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid is unique due to its combination of the triazole ring with a thioxo group and an acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65926-79-6 |
|---|---|
Molecular Formula |
C4H3N3O2S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
2-(5-sulfanylidene-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H3N3O2S/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9) |
InChI Key |
ISVVJNKWGIYQJT-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=S)N=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


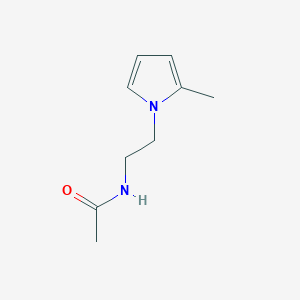
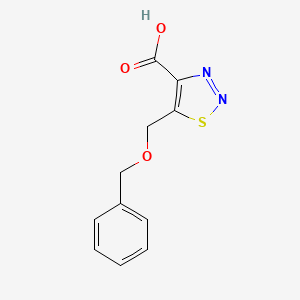
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)
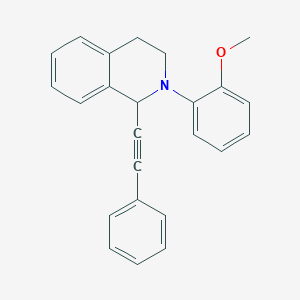

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
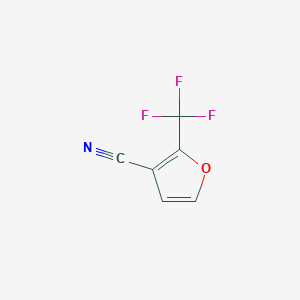
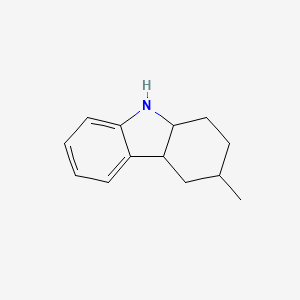
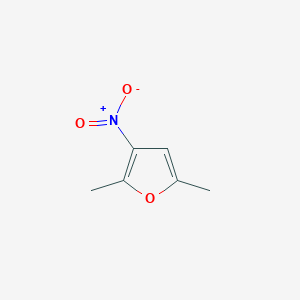
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
